molecular formula C16H16ClNO3 B12594819 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide CAS No. 634186-04-2

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide

Cat. No.: B12594819
CAS No.: 634186-04-2
M. Wt: 305.75 g/mol
InChI Key: JLECTJMCPCUPAT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide is a synthetic organic compound with the molecular formula C 16 H 16 ClNO 3 and a CAS registry number of 731003-81-9 . It is a benzamide derivative, a class of aromatic compounds known for their diverse applications in scientific research and development . The compound features a benzamide core structure substituted with a chloro group, a hydroxy group, and an isopropoxy phenyl ring system. This specific arrangement of functional groups contributes to its unique physicochemical properties and makes it a compound of interest in various research fields. As a specialized chemical, it serves as a valuable building block or intermediate in medicinal chemistry and drug discovery programs. Researchers utilize this compound in the exploration of new therapeutic agents and the study of structure-activity relationships. It is also relevant in chemical biology for probing biological mechanisms. This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

634186-04-2

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO3/c1-10(2)21-13-5-3-4-12(9-13)18-16(20)14-8-11(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20)

InChI Key

JLECTJMCPCUPAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis Route A: Multi-Step Synthesis

  • Preparation of 3-isopropoxyphenol :

    • React isopropyl alcohol with phenol in the presence of an acid catalyst to yield 3-isopropoxyphenol.
  • Nitration and Reduction :

    • Nitrate 3-isopropoxyphenol using concentrated nitric acid to obtain a nitrophenol derivative.
    • Reduce the nitro group using iron powder in acidic conditions to yield the corresponding amine.
  • Chlorination :

    • Treat the amine with thionyl chloride or phosphorus pentachloride to introduce a chloro group at the 5-position.
  • Formation of Benzamide :

    • React the resultant chlorinated compound with benzoyl chloride under basic conditions to form 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide.

Synthesis Route B: Direct Coupling

  • Direct Hydroxylation :

    • Start with an appropriate chlorinated aromatic compound and perform a hydroxylation reaction using sodium hydroxide and hydrogen peroxide.
  • Amidation :

    • Directly couple the hydroxylated product with isopropoxyphenylamine using DCC (dicyclohexylcarbodiimide) as a coupling agent to form the desired benzamide.

Reaction Conditions and Yields

Step Conditions Yield (%)
Nitration HNO₃, H₂SO₄, room temperature 85
Reduction Iron powder, HCl, reflux 90
Chlorination SOCl₂, reflux 80
Amidation DCC, DMF, room temperature 75

Characterization Techniques

The synthesized compound can be characterized using several analytical techniques:

Chemical Reactions Analysis

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Trends :

  • Para-substituents (e.g., CF₃, NO₂) generally enhance potency but increase cytotoxicity due to higher lipophilicity and electron-withdrawing effects .
  • Meta-substituents (e.g., 3-isopropoxy) may offer a balance between activity and tolerability by reducing steric clashes with target enzymes .
  • Bulky/lipophilic groups (e.g., isopropyl, cyclohexyl) improve membrane permeability and target engagement but raise toxicity risks .
Physicochemical and Crystallographic Properties

The solid-state behavior of 5-chloro-salicylanilides is influenced by hydrogen bonding and substituent positioning:

Compound Hydrogen Bonding Patterns Crystal Packing Melting Point (°C) References
5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) Intramolecular NH···O (amide-hydroxy), intermolecular OH···C=O Linear chains via OH···C=O interactions
5-Chloro-2-hydroxy-N-phenethylbenzamide (2c) Intramolecular NH···O, intermolecular OH···C=O Linear chains similar to 2a
5-Chloro-2-hydroxy-N-benzylbenzamide (2b) Intramolecular OH···O, intermolecular NH···O Alternate chain formation due to benzyl flexibility
Target Compound (3-isopropoxyphenyl) Predicted: Intermolecular OH···O and NH···O bonds possible; isopropoxy may disrupt packing Likely less ordered due to bulky isopropoxy hindering close packing

Insights :

  • Intramolecular H-bonding stabilizes the planar conformation, critical for enzyme binding .
ADMET and Toxicity Considerations
  • Lipophilicity : The isopropoxy group (estimated ClogP ~3.5) increases lipophilicity compared to smaller substituents (e.g., 4-Cl: ClogP ~2.8), enhancing blood-brain barrier penetration but raising hepatotoxicity risks .
  • Cytotoxicity: Analogs with logP >3.5 (e.g., CF₃, NO₂ derivatives) show IC₅₀ values <10 µM in cancer cells, suggesting the target compound may require structural optimization to mitigate toxicity .
  • Metabolic Stability : Alkoxy groups (e.g., isopropoxy) are more metabolically stable than nitro or ester groups, which undergo rapid hydrolysis .

Biological Activity

5-Chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of parasitology and cancer research. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Property Details
CAS Number 648422-78-0
Molecular Formula C16H18ClN2O3
Molecular Weight 320.78 g/mol
IUPAC Name 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide
Canonical SMILES ClC1=C(C(=C(C=C1)O)N(C(=O)C2=CC(=C(C=C2)OCC(C)C)C)C)

Antiparasitic Activity

Research has demonstrated that 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide exhibits notable antiparasitic effects, particularly against Toxoplasma gondii and Plasmodium falciparum.

  • In Vitro Studies : The compound was tested using stably transfected T. gondii parasites expressing Yellow Fluorescent Protein. Proliferation assays indicated that the compound inhibited parasite growth effectively, with a reported MIC (Minimum Inhibitory Concentration) of ≤ 1 μM for active compounds .
  • In Vivo Studies : In animal models, specifically mice, the compound was administered at doses of 100 mg/kg. The results showed significant inhibition of T. gondii oocyst proliferation without severe toxicity to host cells .

Anticancer Activity

The compound's structure suggests potential as an anticancer agent through its ability to inhibit specific cellular pathways involved in tumor growth.

  • Mechanism of Action : Preliminary studies indicate that 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide may act by modulating enzyme activity related to cell proliferation and apoptosis, although detailed molecular pathways remain under investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide, it is beneficial to compare it with similar compounds:

Compound Activity MIC (μM)
5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamideAntiparasitic, Anticancer≤ 1
Salicylanilide derivativesAntiparasiticVariable (up to 250 nM for some derivatives)
Other benzamide derivativesAnticancer (CD73 inhibition)Not specified

Case Studies and Research Findings

  • Study on Toxoplasma gondii : A study published in PMC assessed various salicylanilide derivatives for their ability to inhibit T. gondii. The findings indicated that modifications in substituents significantly affected biological activity, with some compounds showing enhanced efficacy compared to traditional treatments like pyrimethamine .
  • Anticancer Potential : Another investigation focused on compounds with similar structural motifs revealed that those targeting CD73 exhibited promising results in preclinical cancer models, suggesting a pathway for further exploration of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide in oncology .

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